

Validating the Viral Target of Enisamium Iodide: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Amizon*

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This guide provides an objective comparison of enisamium iodide and its active metabolite, VR17-04, with other commercially available antiviral drugs for influenza. The focus is on the validation of its specific viral target, the RNA-dependent RNA polymerase (RdRp), supported by experimental data.

Executive Summary

Enisamium iodide is an antiviral agent that demonstrates broad-spectrum activity against influenza A and B viruses. Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.^{[1][2][3]} Enisamium itself is a prodrug that is metabolized in the body to its active form, the hydroxylated metabolite VR17-04, which is a more potent inhibitor of the viral RdRp.^{[4][5][6]} This guide compares the *in vitro* efficacy of enisamium and VR17-04 with other established influenza antivirals that target different stages of the viral life cycle: oseltamivir (a neuraminidase inhibitor), baloxavir marboxil (a cap-dependent endonuclease inhibitor), and favipiravir (another RdRp inhibitor).

Comparative Analysis of Antiviral Activity

The following tables summarize the *in vitro* efficacy of enisamium's active metabolite, VR17-04, and comparator antiviral drugs against influenza virus. The data is presented as the half-maximal inhibitory concentration (IC50) or the 90% effective concentration (EC90), which

represent the concentration of a drug that is required for 50% or 90% inhibition of a specific biological or biochemical function, respectively.

Table 1: In Vitro Inhibition of Influenza Virus RNA Polymerase

Compound	Target	Assay Type	IC50	Virus Strain(s)
VR17-04	RNA Polymerase	In vitro RNA synthesis assay	0.84 mM	Influenza A/WSN/33 (H1N1)
Enisamium Iodide	RNA Polymerase	In vitro RNA synthesis assay	46.3 mM	Influenza A/WSN/33 (H1N1)
Favipiravir-RTP	RNA Polymerase	In vitro RdRP activity assay	0.341 μ M	Influenza virus
T-705-TP (Favipiravir triphosphate)	RNA Polymerase	In vitro RNA synthesis assay	0.011 mM	Influenza A/WSN/33 (H1N1)

Note: Lower IC50 values indicate higher potency.

Table 2: In Vitro Inhibition of Influenza Virus Replication in Cell Culture

Compound	Target	Cell Type	EC90	Virus Strain(s)
Enisamium Iodide	RNA Polymerase	dNHBE cells	157-439 μ M	Influenza A and B viruses
Baloxavir acid	Cap-dependent Endonuclease	MDCK cells	0.46 - 0.98 nM	Influenza A viruses
Baloxavir acid	Cap-dependent Endonuclease	MDCK cells	2.2 - 3.4 nM	Influenza B viruses
Oseltamivir carboxylate	Neuraminidase	MDCK cells	~10 nM	Influenza A/California/04/2009 (H1N1)

Note: Lower EC90 values indicate higher potency. dNHBE: differentiated normal human bronchial epithelial cells; MDCK: Madin-Darby canine kidney cells.

Table 3: Clinical Trial Data of Enisamium Iodide vs. Placebo

Outcome	Enisamium Group	Placebo Group	P-value
Patients Negative for Influenza Virus (Day 3)	71.2%	25.0%	< 0.0001
Patient Recovery (Day 14)	93.9%	32.5%	< 0.0001
Reduction in Disease Symptom Score	9.6 ± 0.7 to 4.6 ± 0.9	9.7 ± 1.1 to 5.6 ± 1.1	< 0.0001

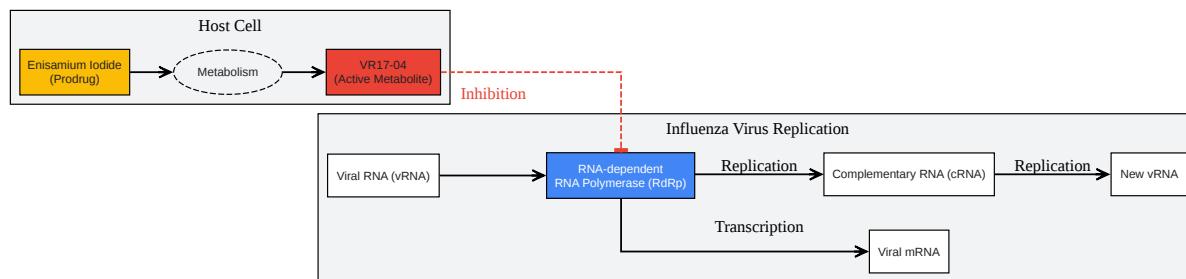
Source: A randomized, single-blind clinical study (NCT04682444) in patients with confirmed influenza and other viral respiratory infections.[4][5][7]

Mechanisms of Action

The antiviral drugs discussed in this guide employ different mechanisms to inhibit influenza virus replication.

Enisamium Iodide and Favipiravir: Targeting Viral RNA Polymerase

Both enisamium (via its active metabolite VR17-04) and favipiravir target the viral RNA-dependent RNA polymerase (RdRp).[1][2][3] This enzyme is essential for the transcription and replication of the viral RNA genome. By inhibiting the RdRp, these drugs prevent the synthesis of new viral RNA, thereby halting the production of new virus particles.

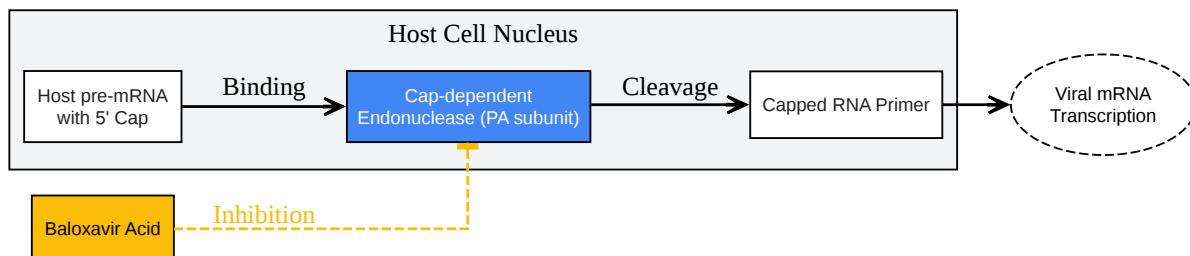
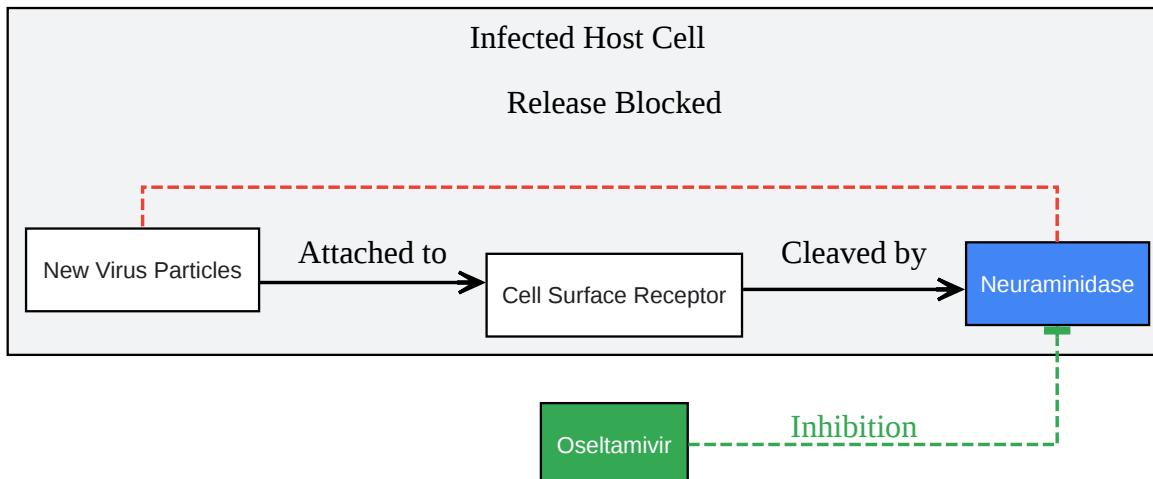


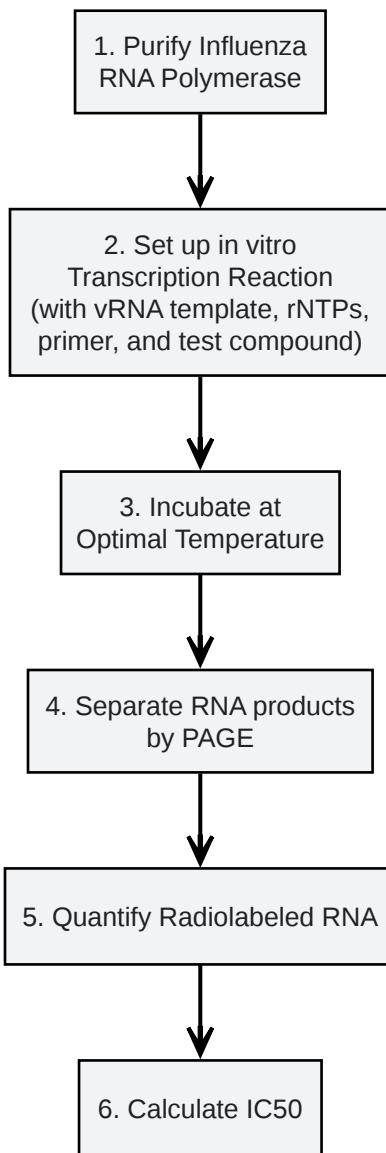
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Figure 1. Mechanism of action of enisamium iodide.

Oseltamivir: Targeting Neuraminidase

Oseltamivir is a neuraminidase inhibitor. Neuraminidase is an enzyme on the surface of the influenza virus that is necessary for the release of newly formed virus particles from an infected cell. By blocking neuraminidase, oseltamivir prevents the spread of the virus to other cells.





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